3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 868675-71-2
VCID: VC4515502
InChI: InChI=1S/C17H15N3O6S2/c1-26-13-9-11(20(22)23)10-14-16(13)19-17(27-14)18-15(21)7-8-28(24,25)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19,21)
SMILES: COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C17H15N3O6S2
Molecular Weight: 421.44

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide

CAS No.: 868675-71-2

Cat. No.: VC4515502

Molecular Formula: C17H15N3O6S2

Molecular Weight: 421.44

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide - 868675-71-2

Specification

CAS No. 868675-71-2
Molecular Formula C17H15N3O6S2
Molecular Weight 421.44
IUPAC Name 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C17H15N3O6S2/c1-26-13-9-11(20(22)23)10-14-16(13)19-17(27-14)18-15(21)7-8-28(24,25)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19,21)
Standard InChI Key HBXYRYIKVUCBED-UHFFFAOYSA-N
SMILES COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the benzothiazole ring, introduction of the methoxy and nitro groups, and attachment of the benzenesulfonyl and propanamide moieties. Common reagents and conditions might include aromatic amines, aldehydes, and sulfonyl chlorides under various conditions such as basic or acidic media.

Biological Activity and Potential Applications

Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of a nitro group could enhance certain biological activities, such as antimicrobial effects, while the methoxy group might influence solubility and membrane permeability. The benzenesulfonyl group could contribute to enzyme inhibition properties.

Research Findings and Data

While specific research findings on 3-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide are not available, related compounds have shown promising results in various biological assays. For instance, benzothiazole derivatives have been studied for their potential in drug design due to their versatility and activity against different targets .

Table: Comparison of Related Benzothiazole Compounds

CompoundMolecular Weight (g/mol)Biological Activity
3-(Benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide436.6Potential drug design applications
N’-(1,3-Benzothiazol-2-yl)-4-nitrobenzohydrazide314.3186Antimicrobial, anticancer potential
N’-(1,3-Benzothiazol-2-yl)-4-hydroxybenzohydrazide285.3210Antimicrobial, anti-inflammatory potential

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